![molecular formula C18H19N5O3S2 B5587074 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5587074.png)
2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, starting from basic chemical structures and incorporating various functional groups through reactions like cyclization, alkylation, and condensation. For example, derivatives of 1,2,4-triazoles have been synthesized from 4-amino-3,5-dimethylisoxazole, demonstrating the versatility of synthesizing complex structures from simpler precursors (Reddy et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to our molecule of interest has been elucidated using techniques like X-ray diffraction, which reveals the crystalline structure and confirms the spatial arrangement of atoms within the molecule. For instance, the crystal structure of a related compound was determined, highlighting the importance of N-H...S and π...π interactions in stabilizing the molecular structure (Sharma et al., 2016).
Chemical Reactions and Properties
The compound exhibits reactivity typical of its functional groups, including reactions with nucleophiles and electrophiles, which can be exploited to synthesize a wide range of derivatives. For example, the reactions of benzoyl isocyanates with sulfonium ylides demonstrate the compound's reactivity towards the formation of oxazoles and thiazoles under certain conditions (Tsuge et al., 1973).
properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-9-10(2)27-17(19-9)20-16(24)11(3)28-18-22-21-15(23(18)4)12-5-6-13-14(7-12)26-8-25-13/h5-7,11H,8H2,1-4H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQILAHCGHRMJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)SC2=NN=C(N2C)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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